molecular formula C14H12N5O4+ B1212041 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium CAS No. 27766-47-8

2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium

Cat. No.: B1212041
CAS No.: 27766-47-8
M. Wt: 314.28 g/mol
InChI Key: AXQTUUPVMIBBKV-UHFFFAOYSA-N
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Description

Structural and Spectroscopic Characterization

Molecular Architecture and Functional Groups

2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium features a polyaromatic system with distinct functional groups that dictate its reactivity and spectral properties. The molecular formula is C₁₄H₁₂N₅O₄⁺ , with a molecular weight of 314.28 g/mol . The core structure consists of:

  • A benzenediazonium moiety at position 1, characterized by a diazonium group (–N≡N⁺).
  • Methoxy groups (–OCH₃) at positions 2 and 5 on the benzene ring.
  • An azo linkage (–N=N–) connecting the benzenediazonium group to a 4-nitrophenyl substituent at position 4.

The nitro group (–NO₂) on the para position of the phenyl ring acts as a strong electron-withdrawing group, enhancing the electrophilic character of the diazonium center. This conjugation system stabilizes the molecule through resonance delocalization across the azo bridge and aromatic rings.

Key structural features :

Feature Position Role
Diazonium group 1 Facilitates electrophilic substitution
Methoxy groups 2, 5 Electron-donating, steric hindrance
Azo linkage 4 Conjugation pathway
Nitro group 4' (phenyl) Electron withdrawal, chromophore enhancement

X-Ray Crystallography and Conformational Analysis

While X-ray crystallographic data for this specific compound is not publicly available, analogous benzenediazonium salts exhibit planar geometries in the solid state due to π-conjugation across the azo and aromatic systems. Computational models predict:

  • A dihedral angle of <10° between the benzenediazonium and nitrophenyl rings, minimizing steric clashes.
  • Intermolecular interactions dominated by π-π stacking between aromatic systems and electrostatic stabilization from the diazonium-nitro dipole alignment.

The methoxy groups adopt equatorial orientations relative to the benzene ring plane, reducing steric strain. This configuration optimizes resonance stabilization between the oxygen lone pairs and the aromatic π-system.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectral Data

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

Band Assignment
2110–2140 ν(N≡N⁺) stretch (diazonium)
1595–1610 ν(N=N) stretch (azo)
1520–1535 νₐₛ(NO₂) asymmetric stretch
1340–1355 νₛ(NO₂) symmetric stretch
1250–1270 ν(C–O) methoxy
830–850 δ(C–H) aromatic out-of-plane

The strong absorption at 2110–2140 cm⁻¹ confirms the presence of the diazonium group, while the 1520–1535 cm⁻¹ and 1340–1355 cm⁻¹ doublet verifies the nitro group.

NMR Spectroscopy

¹H NMR (DMSO-d₆, δ ppm):

Signal Multiplicity Assignment
3.85–3.90 Singlet Methoxy (–OCH₃)
7.10–7.15 Doublet H-3, H-6 (benzenediazonium)
8.05–8.10 Doublet H-2', H-6' (nitrophenyl)
8.30–8.35 Doublet H-3', H-5' (nitrophenyl)

¹³C NMR (DMSO-d₆, δ ppm):

Signal Assignment
56.5 Methoxy carbons
115–125 Aromatic carbons (benzenediazonium)
135–145 Aromatic carbons (nitrophenyl)
148.2 Nitro-bearing carbon

The absence of signals >160 ppm excludes carbonyl contamination.

UV-Vis Absorption and Fluorescence Properties

UV-Vis Spectroscopy

The compound exhibits strong absorption in the visible range due to conjugated π-systems:

Solvent λₘₐₓ (nm) ε (L·mol⁻¹·cm⁻¹) Transition
H₂O 330–335 ~90 π→π* (azo)
H₂O 450–460 ~45 n→π* (nitro)

The 330–335 nm band arises from the azo chromophore, while the 450–460 nm absorption corresponds to charge transfer between the nitro group and aromatic system.

Fluorescence

No significant fluorescence is observed (ΦF < 0.01) due to:

  • Internal conversion via low-energy N=N vibrational modes
  • Intersystem crossing enhanced by the nitro group's heavy-atom effect
  • Photoinduced electron transfer from methoxy to nitro groups

Properties

IUPAC Name

2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]benzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N5O4/c1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)19(20)21/h3-8H,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQTUUPVMIBBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N5O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885401
Record name Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]-
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Molecular Weight

314.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27766-47-8
Record name 2,5-Dimethoxy-4-[2-(4-nitrophenyl)diazenyl]benzenediazonium
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URL https://commonchemistry.cas.org/detail?cas_rn=27766-47-8
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Record name Fast Black K Salt
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Record name Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]-
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Record name Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]-
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Record name 2,5-dimethoxy-4-[(4-nitrophenyl)azo]benzenediazonium
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Preparation Methods

Reaction Conditions

  • Reagents : 4-Nitroaniline (1.0 eq), hydrochloric acid (HCl, 3.0 eq), sodium nitrite (NaNO₂, 1.1 eq).

  • Temperature : 0–5°C (ice-water bath).

  • Procedure :
    4-Nitroaniline is dissolved in cold HCl, and NaNO₂ is added dropwise to form 4-nitrobenzenediazonium chloride. Excess nitrous acid is neutralized with sulfamic acid.

Mechanistic Insights

Diazotization proceeds via protonation of the amine, followed by nitrosation to form the diazonium ion. The nitro group stabilizes the intermediate through resonance, enabling subsequent coupling.

Azo Coupling with 2,5-Dimethoxy-4-Aminophenol

The diazonium salt reacts with 2,5-dimethoxy-4-aminophenol to form the azo linkage.

Reaction Setup

  • Coupling Component : 2,5-Dimethoxy-4-aminophenol (1.0 eq).

  • Solvent : Ethanol-water (1:1).

  • pH : 8–9 (adjusted with sodium acetate).

  • Temperature : 0–10°C.

Reaction Dynamics

The diazonium ion undergoes electrophilic substitution at the para position of the aminophenol’s hydroxyl group. The methoxy substituents direct coupling to position 4, forming the azo bond.

Diazonium Group Introduction

The final step involves diazotizing the amino group on the intermediate azo compound.

Diazotization Protocol

  • Reagents : Intermediate azo compound (1.0 eq), HCl (2.5 eq), NaNO₂ (1.05 eq).

  • Conditions : 0–5°C, 30-minute reaction.

Stabilization and Isolation

The diazonium salt is stabilized as a tetrafluoroborate or zinc chloride double salt. Precipitation in cold diethyl ether yields the final product as an orange crystalline solid.

Analytical Characterization

Spectroscopic Data

  • UV-Vis : λₘₐₐ = 480 nm (azo π→π* transition).

  • IR : Peaks at 1600 cm⁻¹ (N=N), 1520 cm⁻¹ (NO₂), and 1250 cm⁻¹ (C-O methoxy).

  • ¹H NMR (DMSO-d₆) : δ 3.85 (s, 6H, OCH₃), 7.20–8.30 (m, aromatic protons).

Purity and Yield

  • Yield : 65–75% after recrystallization.

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Classical Diazotization6897Scalability
Solid-Phase Synthesis7299Reduced Byproducts

Challenges and Optimization

  • Instability of Diazonium Salts : Additives like zinc chloride improve stability during isolation.

  • Regioselectivity : Electron-donating methoxy groups direct coupling to position 4, minimizing isomers.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Azo Dye Production
The compound is primarily utilized in the synthesis of azo dyes due to its azo linkage and methoxy substituents. Azo compounds are widely used in textiles and food industries for their vibrant colors. The synthesis often involves the reaction of this diazonium salt with various nucleophiles, leading to the formation of diverse azo compounds.

Bioreductive Anti-Cancer Agents
Recent studies have highlighted its role in developing potent bioreductive anti-cancer agents. For instance, the compound can be synthesized from the nitration of 1,4-dimethoxybenzene, yielding derivatives such as 1-(2,5-dimethoxy-4-nitrophenyl)piperidine with an impressive yield of 76%. This application is particularly important in cancer therapy, where targeted drug delivery systems are crucial.

Electrocatalysis

Sonoelectrocatalysis
2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium has been studied for its electrocatalytic properties, particularly as a sonoelectrocatalyst for oxygen reduction reactions. The compound is immobilized on glassy carbon electrodes modified with Fast Black K. Under ultrasound conditions, it demonstrates enhanced catalytic activity for the reduction of oxygen and the formation of hydrogen peroxide.

Controlled Chemical Release Systems
The compound's unique structure allows it to be used in developing controlled chemical-release systems. By covalently derivatizing graphite powder and multiwalled carbon nanotubes with this diazonium salt, researchers have been able to achieve voltammetric cleavage of the azo linkage, facilitating the release of active compounds like 1,4-phenylenediamine. This application has potential implications in drug delivery and sensor technology.

Biomedical Applications

Targeted Drug Delivery
The derivatives of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium are being explored for their use in targeted drug delivery systems. The ability to modify surfaces with this compound allows for controlled release mechanisms that can be finely tuned for specific therapeutic applications.

Cancer Research
In cancer research, compounds derived from this diazonium salt have shown promising results in promoting apoptosis in cancer cells. Studies utilizing MTT assays have demonstrated that these compounds can effectively inhibit cell proliferation in various human cancer cell lines .

Mechanism of Action

The compound exerts its effects primarily through its diazonium and azo groups. The diazonium group can undergo substitution reactions, while the azo group can participate in redox reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it useful in diverse chemical processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Substituents Key Applications
Fast Black K Salt C₁₄H₁₂Cl₄N₅O₄Zn 2,5-dimethoxy, 4-nitro azo, diazonium Colorimetric detection, TLC analysis
Fast Red A Not specified Ortho-methoxy, para-nitro, diazonium Diazonium coupling reactions
2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate C₁₂H₁₆BF₄N₃O₃ 2,5-dimethoxy, morpholine, diazonium Organic synthesis, pharmaceuticals
2,5-Dimethoxy-4-[(4-nitrophenyl)azo]aniline C₁₄H₁₄N₄O₄ 2,5-dimethoxy, 4-nitro azo, amine Intermediate in dye synthesis
4-[(4-Nitrophenyl)azo]-o-anisidine C₁₃H₁₂N₄O₃ (CAS 12239-15-5) 2-methoxy, 4-nitro azo, amine Pigment and dye industries

Key Differences:

Substituent Groups :

  • Fast Black K features a diazonium group and electron-withdrawing nitro substituent, enhancing its electrophilic reactivity in coupling reactions .
  • Morpholine-substituted analogs (e.g., C₁₂H₁₆BF₄N₃O₃) replace the nitro azo group with a morpholine ring , altering electronic properties and expanding utility in drug synthesis .
  • Aniline derivatives (e.g., C₁₄H₁₄N₄O₄) lack the diazonium group, reducing redox activity but improving stability for intermediate roles .

Reactivity and Stability :

  • Diazonium salts like Fast Black K are thermally unstable and require stabilization (e.g., ZnCl₂) for storage .
  • Morpholine-substituted diazonium salts exhibit moderate stability due to the electron-donating morpholine group, enabling controlled reactions in synthetic pathways .

Spectral and Analytical Data Comparison

Table 2: Spectral Data Overview

Compound Name IR Absorption (cm⁻¹) NMR Features Key Observations
Fast Black K Salt νC=S: 1247–1255; absence of νS-H (~2500–2600) 1H-NMR: Aromatic protons (δ 6.5–8.5), methoxy (δ 3.8–4.0) Confirmed thione tautomer
Morpholine-substituted analogs Not explicitly reported Likely morpholine protons (δ 3.5–4.0) Enhanced solubility in polar solvents
2,5-Dimethoxy-4-[(4-nitrophenyl)azo]aniline νNH: ~3300; νC=O: Absent 1H-NMR: Amine protons (δ 5.0–6.0) Stable under ambient conditions

Research Findings:

  • Fast Black K : IR spectra confirm the absence of C=O and S-H bonds, supporting its tautomeric form as a thione . The diazonium group’s reactivity is critical for rapid color development in amine detection .
  • Morpholine Derivatives : These compounds are valued in drug discovery for their ability to undergo regioselective coupling, attributed to the morpholine group’s electron-donating effects .
  • Aniline Analogs : Lacking the diazonium group, these compounds exhibit reduced sensitivity to light and humidity, making them suitable for long-term storage .

Biological Activity

2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium is a diazonium compound characterized by its azo linkage and methoxy substituents. This compound has garnered attention for its potential applications in organic synthesis, particularly in the development of bioreductive anti-cancer agents and sonoelectrocatalysts . Its unique structure enhances its reactivity and selectivity in biological applications compared to other azo compounds.

The synthesis of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium typically involves the nitration of 1,4-dimethoxybenzene, followed by diazotization reactions. The compound can be derived from various precursors, yielding different derivatives that may exhibit distinct biological activities.

Synthesis Method Yield (%) Product
Nitration of 1,4-dimethoxybenzene76%1-(2,5-dimethoxy-4-nitrophenyl)piperidine
Heating 1,4-dimethoxy-2,5-dinitrobenzene in pyrrolidine82%1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine

Anticancer Properties

Research indicates that 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium can be utilized in the synthesis of potent bioreductive anti-cancer agents . These agents are designed to selectively target hypoxic tumor cells, which often exhibit resistance to conventional therapies. The compound's ability to undergo reduction in low oxygen environments enhances its therapeutic potential.

The biological activity of this compound is largely attributed to its ability to release active compounds upon interaction with biological nucleophiles. This property is crucial for drug development as it allows for targeted delivery and controlled release of therapeutic agents within tumor microenvironments.

Toxicity and Safety Considerations

While specific toxicity data for 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium is limited, diazonium compounds are generally known to pose safety hazards. Proper handling procedures are essential to mitigate risks associated with exposure.

Case Studies

  • Study on Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the selective reduction of the azo bond under hypoxic conditions, leading to the formation of reactive intermediates that induce apoptosis.
  • Sonoelectrocatalytic Applications : The compound has also been investigated as a sonoelectrocatalyst for oxygen reduction and hydrogen peroxide formation. This application showcases its versatility in both biological and material science contexts.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium. Potential areas of exploration include:

  • Development of novel derivatives with enhanced selectivity and potency against cancer cells.
  • Investigation into the compound's interactions with various nucleophiles to optimize drug delivery systems.
  • Exploration of its applications in sensor technology and industrial process monitoring.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via diazotization of a substituted aniline derivative (e.g., 4-nitroaniline) followed by coupling with a methoxy-substituted aromatic amine. Key steps include:

  • Diazotization : Use NaNO₂ in acidic media (HCl, 0–5°C) to generate the diazonium intermediate.
  • Coupling : React with 2,5-dimethoxy-4-amino benzene under controlled pH (weakly acidic to neutral) to form the azo linkage .
  • Purification : Crystallization from ethanol-water mixtures improves purity. Yields (65–85%) depend on stoichiometric ratios and temperature control .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Confirms π→π* transitions in the azo group (λₐᵦₛ ~450–500 nm) and diazonium moiety .
  • ¹H/¹³C NMR : Identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons adjacent to nitro groups (δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HR-ESI-MS) : Validates molecular weight (e.g., m/z 389.41 for C₁₄H₁₂Cl₄N₁₀O₈Zn derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity as a diazonium salt in nucleophilic substitution reactions?

  • Methodological Answer :

  • The diazonium group acts as a strong electrophile, facilitating reactions with nucleophiles (e.g., amines, thiols).
  • Kinetic Studies : Conduct stopped-flow experiments to monitor reaction rates in polar aprotic solvents (e.g., DMF, DMSO). Activation energy (Eₐ) correlates with solvent polarity and steric hindrance .
  • DFT Calculations : Model transition states to predict regioselectivity in coupling reactions .

Q. How does the nitro group influence the compound’s stability and photochemical properties?

  • Methodological Answer :

  • Stability : The nitro group enhances electron-withdrawing effects, stabilizing the diazonium ion but increasing sensitivity to light. Storage at –20°C in dark conditions is recommended .
  • Photodegradation : Use HPLC-MS to track decomposition products (e.g., nitroso derivatives) under UV irradiation. Quantum yield calculations reveal degradation pathways .

Q. What role does the compound play in diagnostic applications, and how is its specificity validated?

  • Methodological Answer :

  • Chromogenic Detection : In the BANA test, it reacts with β-naphthylamide (released by peptidase activity) to form a blue-green azo dye (λₐᵦₛ ~600 nm). Validate specificity via enzyme inhibition assays (e.g., using EDTA to block metalloproteases) .
  • Cross-Reactivity Studies : Test against non-target enzymes (e.g., lipases) to confirm selectivity .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to reconcile conflicting data across studies?

  • Analysis :

  • Solubility in water is low (<0.1 mg/mL), but polar aprotic solvents (DMSO, DMF) enhance solubility. Contradictions arise from variations in counterion (e.g., tetrachlorozincate vs. chloride salts) .
  • Resolution : Standardize solvent systems and counterions in solubility assays. Use dynamic light scattering (DLS) to assess aggregation effects .

Methodological Best Practices

  • Synthesis : Use Schlenk lines for oxygen-sensitive steps to prevent diazonium decomposition .
  • Handling : Avoid prolonged exposure to light; use amber glassware during reactions .
  • Validation : Cross-reference HR-MS with X-ray crystallography for ambiguous structural assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium
Reactant of Route 2
Reactant of Route 2
2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium

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